N-(3-chlorophenyl)-4-ethoxy-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide
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Description
N-(3-chlorophenyl)-4-ethoxy-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide is a useful research compound. Its molecular formula is C20H21ClN2O3 and its molecular weight is 372.85. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, making them potential targets for therapeutic intervention .
Mode of Action
It can be inferred from similar compounds that they interact with their targets, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the nature of the target and the compound’s chemical structure.
Biochemical Pathways
Compounds with similar structures have been found to affect a variety of pathways, leading to diverse biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Based on the biological activities of similar compounds, it can be inferred that the compound may have a broad spectrum of effects at the molecular and cellular levels .
Properties
IUPAC Name |
N-(3-chlorophenyl)-4-ethoxy-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O3/c1-2-26-18-10-8-15(9-11-18)20(25)23(14-22-12-4-7-19(22)24)17-6-3-5-16(21)13-17/h3,5-6,8-11,13H,2,4,7,12,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFAXJXPEUAHTMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)N(CN2CCCC2=O)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>55.9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24816639 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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